molecular formula C15H19NO2 B1332157 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS No. 74240-65-6

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Cat. No. B1332157
CAS RN: 74240-65-6
M. Wt: 245.32 g/mol
InChI Key: ZCZHIMLDHBRGMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds with complex structures often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involved lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, novel triazole and pyrazole derivatives were synthesized using coupling reactions and refluxing in triethyl orthoalkylates . These methods indicate the versatility of organic synthesis techniques that could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical behavior. X-ray analysis and spectroscopic methods such as IR and NMR are commonly used to confirm the structures of synthesized compounds . For example, the structure of a methyl derivative was confirmed by X-ray analysis , and the FT-IR spectra of pyrazole compounds were investigated using density functional theory . These analytical techniques would be essential for determining the molecular structure of "4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile".

Chemical Reactions Analysis

The reactivity of organic compounds is often studied through their chemical reactions. The papers describe various functional groups, such as CN, which are indicative of certain chemical properties and reactivity . The antimicrobial activities of synthesized compounds also suggest their potential interactions with biological molecules . Understanding these reactions can provide insights into the possible chemical behavior of "4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structures. The papers discuss properties such as molar susceptibility and optoelectronic properties, which are analyzed using techniques like SQUID measurements and density functional theory . The polarizability and hyperpolarizability calculations are also mentioned, which relate to the nonlinear optical properties of the compounds . These properties are important for the practical applications of organic compounds, including "4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile".

Scientific Research Applications

Polymerization and Material Synthesis

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is involved in the synthesis and polymerization processes of various materials. For instance, the anionic ring-opening polymerization of related cyclic carbonates derived from amino acids has been studied, leading to the development of polycarbonates (Sanda, Kamatani, & Endo, 2001). Additionally, it has been used in the synthesis of new ferroelectric liquid crystal materials (Haramoto & Kamogawa, 1990).

Organic Synthesis and Catalysis

In organic chemistry, this compound plays a role in various synthetic processes. It has been used in the condensation of 1,2,4-butanetriol with carbonyl compounds, leading to the production of hydroxyalkyl-1,3-dioxacyclanes, which are useful intermediates in organic synthesis (Raskil’dina, Borisova, & Zlotskii, 2018). Moreover, it is involved in enantioselective syntheses and carbon-hydrogen insertion reactions (Doyle, Tedrow, Dyatkin, Spaans, & Ene, 1999).

Catalysis and Chemical Reactions

This chemical also finds applications in heterogeneous catalysis. For example, it is used in the acid-catalyzed condensation of glycerol with various aldehydes and ketones, demonstrating its utility in generating novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Pharmaceutical Research

In pharmaceutical research, compounds related to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile have been synthesized and evaluated for various biological activities, such as antimicrobial properties (El-Meguid, 2014).

Materials Science and NLO Applications

In materials science, this compound is part of the synthesis of molecules for nonlinear optical (NLO) applications, demonstrating its importance in the development of advanced materials with specific optical properties (Mydlova, Taboukhat, Waszkowska, Ibrahim, Migalska-Zalas, Sahraoui, Frère, & Makowska-Janusik, 2020).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

4-(5-butyl-1,3-dioxan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZHIMLDHBRGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(OC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225774, DTXSID10887783
Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

CAS RN

74800-54-7, 74240-65-6
Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Record name 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile
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